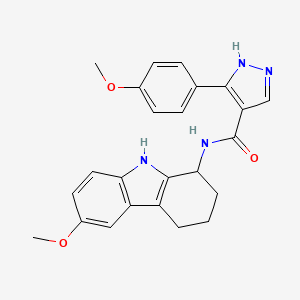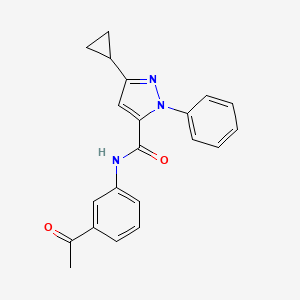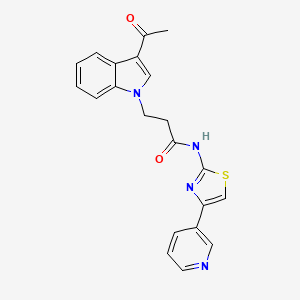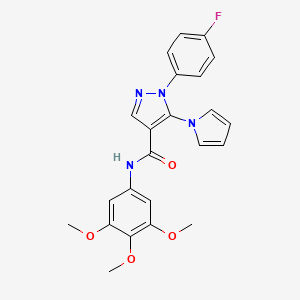![molecular formula C14H13N5O3 B10994520 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10994520.png)
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyridine core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals due to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an appropriate amine.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction with a hydrazine derivative.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid derivative of the pyrrolopyridine with the pyrazole amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often utilized under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolopyridine core may bind to active sites, inhibiting enzyme activity, while the pyrazole moiety could enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid
- 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is unique due to the presence of the pyrazole moiety, which can significantly influence its pharmacological profile and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H13N5O3 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(1-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C14H13N5O3/c1-18-8-9(7-16-18)17-11(20)4-6-19-13(21)10-3-2-5-15-12(10)14(19)22/h2-3,5,7-8H,4,6H2,1H3,(H,17,20) |
InChI Key |
ZCBSHEKCDPZCMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCN2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-chloro-2-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B10994439.png)
![N-(1-methyl-1H-pyrazol-4-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10994452.png)

![2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10994463.png)
![N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-(3-methoxypropyl)-N-{[rac-(1R,9aS)-octahydro-2H-quinolizin-1-yl]methyl}urea](/img/structure/B10994464.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10994475.png)
![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10994483.png)


![1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10994497.png)
![N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10994510.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10994514.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10994515.png)
